Cas no 2227644-86-0 (tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate)

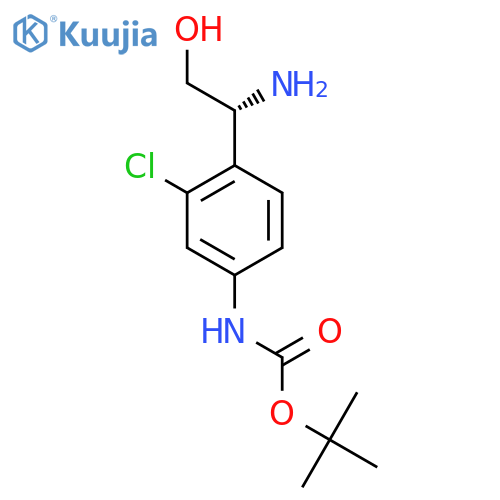

2227644-86-0 structure

商品名:tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate

tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate

- EN300-1898732

- tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate

- 2227644-86-0

-

- インチ: 1S/C13H19ClN2O3/c1-13(2,3)19-12(18)16-8-4-5-9(10(14)6-8)11(15)7-17/h4-6,11,17H,7,15H2,1-3H3,(H,16,18)/t11-/m0/s1

- InChIKey: WGQPOYTZVCRLTG-NSHDSACASA-N

- ほほえんだ: ClC1C=C(C=CC=1[C@H](CO)N)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 286.1084202g/mol

- どういたいしつりょう: 286.1084202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 84.6Ų

tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1898732-5.0g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 5g |

$6140.0 | 2023-06-01 | ||

| Enamine | EN300-1898732-10.0g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 10g |

$9105.0 | 2023-06-01 | ||

| Enamine | EN300-1898732-1.0g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 1g |

$2118.0 | 2023-06-01 | ||

| Enamine | EN300-1898732-1g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 1g |

$2118.0 | 2023-09-18 | ||

| Enamine | EN300-1898732-0.25g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 0.25g |

$1948.0 | 2023-09-18 | ||

| Enamine | EN300-1898732-2.5g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 2.5g |

$4150.0 | 2023-09-18 | ||

| Enamine | EN300-1898732-0.5g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 0.5g |

$2033.0 | 2023-09-18 | ||

| Enamine | EN300-1898732-10g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 10g |

$9105.0 | 2023-09-18 | ||

| Enamine | EN300-1898732-5g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 5g |

$6140.0 | 2023-09-18 | ||

| Enamine | EN300-1898732-0.05g |

tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |

2227644-86-0 | 0.05g |

$1779.0 | 2023-09-18 |

tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2227644-86-0 (tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量